molecular formula C11H11FN2O B8516162 4-(4-fluorophenylamino)-5,6-dihydropyridin-2(1H)-one

4-(4-fluorophenylamino)-5,6-dihydropyridin-2(1H)-one

Cat. No. B8516162
M. Wt: 206.22 g/mol
InChI Key: ZZHCWEFJHUMCOE-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Piperidine-2,4-dione (I-59d: 10 g, 88.40 mmol) and 4-fluoroaniline (9.82 g, 88.40 mmol) were heated at 120° C. for 5 hours under argon atmosphere. The reaction was monitored by TLC (10% methanol in DCM). The reaction mass was cooled to room temperature, diluted with ether and stirred for 20 minutes. The solid precipitated was collected by filtration to afford 7 g of the product (38.46% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
38.46%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][C:2]1=[O:8].[F:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.CO>C(Cl)Cl.CCOCC>[F:9][C:10]1[CH:16]=[CH:15][C:13]([NH:14][C:4]2[CH2:5][CH2:6][NH:1][C:2](=[O:8])[CH:3]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(CC(CC1)=O)=O
Name
Quantity
9.82 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC1=CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 38.46%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.